,3,9,10-Tetrahydroxyberberine has been investigated for its potential anti-inflammatory properties. Studies suggest it may:
Preliminary research suggests 2,3,9,10-Tetrahydroxyberberine may possess anti-cancer properties. Studies have shown it may:
,3,9,10-Tetrahydroxyberberine is being explored for its potential effects in various other areas, including:
2,3,9,10-Tetrahydroxyberberine is a naturally occurring alkaloid derived from the protoberberine structural subgroup. It is characterized by its unique chemical structure, which includes four hydroxyl groups located at the 2, 3, 9, and 10 positions of the berberine backbone. This compound has garnered attention due to its potential therapeutic properties and biological activities.
2,3,9,10-Tetrahydroxyberberine exhibits a range of biological activities. Research indicates that it possesses antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to influence metabolic pathways and may have implications in managing conditions such as diabetes and cardiovascular diseases. Studies have also suggested its potential role in cancer prevention through antiproliferative effects on various cancer cell lines .
The synthesis of 2,3,9,10-tetrahydroxyberberine typically involves several key steps:
Interaction studies have revealed that 2,3,9,10-tetrahydroxyberberine can interact with various biological targets. These interactions may influence enzyme activity and receptor binding. For example, it has been shown to modulate the activity of certain ion channels and enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating its pharmacological profile and potential therapeutic applications .
Several compounds share structural similarities with 2,3,9,10-tetrahydroxyberberine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Berberine | Contains a quaternary ammonium structure | Strong antimicrobial activity |
| Dihydroberberine | Lacks hydroxyl groups at positions 2 and 3 | Reduced biological activity compared to tetrahydroxy derivative |
| Canadine | Contains a methoxy group at position 9 | Exhibits muscle-protective effects |
| Tetrahydrocolumbamine | Contains fewer hydroxyl groups | Less potent antioxidant activity compared to tetrahydroxy derivative |
2,3,9,10-Tetrahydroxyberberine represents a naturally occurring alkaloid derivative with the molecular formula C17H14NO4 and a molecular weight of 296.3 grams per mole [1] [3] [4]. The compound is registered under Chemical Abstracts Service number 162854-37-7 and can be identified through PubChem compound identifier 443768 [1] [4] [5]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol [4].
The structural elucidation of 2,3,9,10-tetrahydroxyberberine reveals a complex polycyclic framework characterized by the presence of four strategically positioned hydroxyl groups [3] [4]. The compound exhibits a quaternary ammonium character due to the positively charged nitrogen atom within the isoquinoline framework [4]. The Simplified Molecular Input Line Entry System representation of the molecule is documented as C1C[N+]2=C(C=C3C=CC(=C(C3=C2)O)O)C4=CC(=C(C=C41)O)O [4].
| Property | Value |
|---|---|
| Molecular Formula | C17H14NO4 [1] |
| Molecular Weight | 296.3 g/mol [1] |
| Chemical Abstracts Service Number | 162854-37-7 [1] |
| PubChem Compound Identifier | 443768 [5] |
| International Union of Pure and Applied Chemistry Name | 5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol [4] |
| InChI Key | DAHMYCXNJSCLGA-UHFFFAOYSA-O [4] |
The stereochemical characteristics of 2,3,9,10-tetrahydroxyberberine are defined by the rigid polycyclic framework that constrains molecular flexibility [17] [18]. The compound belongs to the broader class of berberine alkaloids, which are characterized by their isoquinoline-based structural motifs [18] [20]. The presence of the quaternary ammonium nitrogen center creates a fixed positive charge within the molecular framework, significantly influencing the overall conformational behavior [18] [20].
The conformational analysis reveals that the molecule adopts a relatively planar configuration due to the extended aromatic system [17] [19]. The hydroxyl substituents at positions 2, 3, 9, and 10 can participate in intramolecular hydrogen bonding interactions, which may stabilize specific conformational arrangements [17] [21]. The stereochemical rigidity of the polycyclic core limits rotational freedom around the carbon-carbon bonds, resulting in a well-defined three-dimensional structure [19] [22].
Research into berberine derivatives has demonstrated that modifications to the core structure can significantly affect conformational preferences and biological activity [17] [18] [21]. The specific positioning of the hydroxyl groups in 2,3,9,10-tetrahydroxyberberine creates unique electronic and steric environments that distinguish it from other berberine analogs [20] [21].
The solubility characteristics of 2,3,9,10-tetrahydroxyberberine demonstrate typical behavior patterns observed in alkaloid compounds [3] [4]. The compound exhibits limited aqueous solubility, which is consistent with the general properties of berberine-derived alkaloids [15]. In aqueous systems, the compound displays slight solubility due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules [3] [4].
Organic solvent compatibility studies indicate that 2,3,9,10-tetrahydroxyberberine demonstrates good solubility in dimethyl sulfoxide, which is commonly employed for preparing stock solutions in research applications [3] [4]. The compound also shows favorable solubility profiles in chloroform, dichloromethane, ethyl acetate, and acetone [3] [4]. These solubility characteristics reflect the compound's amphiphilic nature, with polar hydroxyl groups providing some hydrophilic character while the extended aromatic system contributes hydrophobic properties [13] [15].
| Solvent System | Solubility Profile | Application Notes |
|---|---|---|
| Water | Slightly soluble [3] | Limited aqueous compatibility |
| Dimethyl Sulfoxide | Soluble [3] [4] | Preferred for stock solutions |
| Chloroform | Soluble [3] [4] | Good organic solvent compatibility |
| Dichloromethane | Soluble [3] [4] | Suitable for extraction procedures |
| Ethyl Acetate | Soluble [3] [4] | Compatible with chromatographic methods |
| Acetone | Soluble [3] [4] | General organic synthesis applications |
The spectroscopic properties of 2,3,9,10-tetrahydroxyberberine provide crucial information for structural identification and analytical characterization [10] [23] [24]. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for confirming the molecular structure and evaluating the chemical environment of individual atoms within the molecule [10] [26].
Mass spectrometry analysis of 2,3,9,10-tetrahydroxyberberine typically reveals characteristic fragmentation patterns that are consistent with the molecular formula C17H14NO4 [11] [25]. The molecular ion peak appears at mass-to-charge ratio 296, corresponding to the calculated molecular weight [11] [25]. Fragmentation studies often show loss of hydroxyl groups and aromatic ring systems, providing valuable structural information [25] [26].
Infrared spectroscopy of 2,3,9,10-tetrahydroxyberberine demonstrates characteristic absorption bands associated with hydroxyl group stretching vibrations, aromatic carbon-carbon stretching, and nitrogen-containing functional groups [12] [24] [26]. The presence of multiple hydroxyl groups typically produces broad absorption bands in the 3200-3600 wavenumber region [24] [26].
The stability characteristics of 2,3,9,10-tetrahydroxyberberine are influenced by environmental factors including temperature, light exposure, and atmospheric conditions [27]. Under standard laboratory conditions, the compound demonstrates reasonable chemical stability when stored in appropriate containers with protection from light and moisture [27].
Temperature stability studies indicate that 2,3,9,10-tetrahydroxyberberine remains stable at room temperature under normal atmospheric pressure conditions [27]. The compound can withstand moderate heating without significant decomposition, although prolonged exposure to elevated temperatures may result in structural degradation [27] [28]. Recommended storage conditions specify refrigeration at 2-8 degrees Celsius to maintain long-term stability [3] [4] [27].
Light sensitivity considerations require protection from direct illumination during storage and handling procedures [27]. The aromatic chromophore system within the molecule may undergo photochemical reactions when exposed to ultraviolet radiation, potentially leading to structural modifications [27]. Air sensitivity protocols recommend storage under inert atmospheric conditions or in sealed containers to prevent oxidative degradation [27].
| Stability Parameter | Specification | Recommendations |
|---|---|---|
| Temperature Range | Stable at room temperature [27] | Store at 2-8°C for long-term stability [27] |
| Light Exposure | Protect from light [27] | Use amber containers or dark storage |
| Atmospheric Conditions | Protect from air [27] | Store in sealed, dry containers |
| Chemical Stability | Stable under normal conditions [27] | Avoid extreme pH conditions |
| Long-term Storage | Desiccate at -20°C [4] | Use moisture-free environment |
The hydroxyl functional groups positioned at carbons 2, 3, 9, and 10 constitute the defining structural features of 2,3,9,10-tetrahydroxyberberine [3] [4] [5]. These hydroxyl substituents are strategically located on the aromatic ring systems, creating a symmetric distribution pattern that significantly influences the compound's chemical and physical properties [5] [17]. The presence of four hydroxyl groups distinguishes this derivative from the parent berberine structure and contributes to its unique biological and chemical characteristics [17] [18].
The hydroxyl groups at positions 2 and 3 are located on one aromatic ring system, while the hydroxyl groups at positions 9 and 10 occupy corresponding positions on the adjacent aromatic ring [4] [5]. This arrangement creates a catechol-like functionality on each aromatic ring, which can participate in various chemical reactions including oxidation, methylation, and glycosylation processes [17] [18] [21]. The electron-donating nature of the hydroxyl groups affects the electronic distribution throughout the aromatic system, potentially influencing reactivity patterns and intermolecular interactions [18] [20].
Hydrogen bonding capabilities of the hydroxyl groups play a crucial role in determining solubility characteristics and molecular recognition properties [17] [21]. The multiple hydroxyl substituents can form extensive hydrogen bonding networks with suitable acceptor molecules, contributing to the compound's interaction with biological macromolecules and affecting its pharmacological properties [18] [20] [21]. The positioning of these hydroxyl groups also influences the compound's ability to chelate metal ions and participate in redox reactions [17] [18].
The isoquinolino[2,1-b]isoquinoline core structure forms the fundamental scaffold of 2,3,9,10-tetrahydroxyberberine and represents a complex polycyclic aromatic system [4] [16] [19]. This bicyclic framework consists of two fused isoquinoline units connected through a bridging carbon-carbon bond, creating a rigid, planar molecular architecture [16] [19]. The core structure contains a quaternary ammonium nitrogen atom that carries a permanent positive charge, significantly influencing the compound's chemical behavior and biological interactions [16] [19] [20].
The aromatic character of the isoquinolino[2,1-b]isoquinoline system contributes to the compound's stability and spectroscopic properties [16] [19]. The extended conjugation throughout the polycyclic framework results in characteristic ultraviolet-visible absorption properties and influences the compound's color and fluorescence characteristics [16] [24]. The planar geometry of the core structure facilitates π-π stacking interactions with other aromatic systems, which may be important for biological activity and molecular recognition processes [16] [19] [22].
Structural analysis reveals that the isoquinolino[2,1-b]isoquinoline core provides a rigid framework that constrains the overall molecular conformation [19] [22]. The bicyclic system exhibits limited conformational flexibility, with the primary structural variations occurring through rotation of peripheral substituents rather than changes in the core geometry [19] [22]. This structural rigidity contributes to the compound's stability and provides a well-defined template for molecular interactions with biological targets [20] [22].